molecular formula C9H4BrF4N B13428148 3-Bromo-2-fluoro-5-(trifluoromethyl)phenylacetonitrile

3-Bromo-2-fluoro-5-(trifluoromethyl)phenylacetonitrile

Cat. No.: B13428148
M. Wt: 282.03 g/mol
InChI Key: JSSKDHYHTXKOJT-UHFFFAOYSA-N
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Description

3-Bromo-2-fluoro-5-(trifluoromethyl)phenylacetonitrile is an organic compound with the molecular formula C9H4BrF4N. This compound is characterized by the presence of bromine, fluorine, and trifluoromethyl groups attached to a phenyl ring, along with an acetonitrile group. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-fluoro-5-(trifluoromethyl)phenylacetonitrile typically involves the following steps:

    Fluorination: The addition of a fluorine atom to the phenyl ring.

    Trifluoromethylation: The incorporation of a trifluoromethyl group.

    Acetonitrile Introduction: The addition of an acetonitrile group to the phenyl ring.

These reactions are carried out under controlled conditions, often using catalysts and specific reagents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical reactors and automated processes to ensure consistency and efficiency. The use of advanced technologies and equipment allows for the precise control of reaction conditions, leading to high-quality products.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-fluoro-5-(trifluoromethyl)phenylacetonitrile undergoes various chemical reactions, including:

    Substitution Reactions: Where one functional group is replaced by another.

    Oxidation Reactions: Where the compound is oxidized to form new products.

    Reduction Reactions: Where the compound is reduced to form new products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include halogens and nucleophiles, with conditions such as elevated temperatures and the presence of catalysts.

    Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reagents like lithium aluminum hydride or sodium borohydride are used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various halogenated derivatives, while oxidation and reduction reactions may produce different oxidized or reduced forms of the compound.

Scientific Research Applications

3-Bromo-2-fluoro-5-(trifluoromethyl)phenylacetonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Bromo-2-fluoro-5-(trifluoromethyl)phenylacetonitrile involves its interaction with specific molecular targets and pathways. The presence of bromine, fluorine, and trifluoromethyl groups can influence the compound’s reactivity and interactions with other molecules. These interactions can lead to various biological and chemical effects, depending on the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-5-fluoro-2-(trifluoromethyl)pyridine
  • 3-Bromo-5-(trifluoromethyl)phenol
  • 3-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride

Uniqueness

3-Bromo-2-fluoro-5-(trifluoromethyl)phenylacetonitrile is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications, where its specific characteristics are required.

Properties

Molecular Formula

C9H4BrF4N

Molecular Weight

282.03 g/mol

IUPAC Name

2-[3-bromo-2-fluoro-5-(trifluoromethyl)phenyl]acetonitrile

InChI

InChI=1S/C9H4BrF4N/c10-7-4-6(9(12,13)14)3-5(1-2-15)8(7)11/h3-4H,1H2

InChI Key

JSSKDHYHTXKOJT-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1CC#N)F)Br)C(F)(F)F

Origin of Product

United States

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